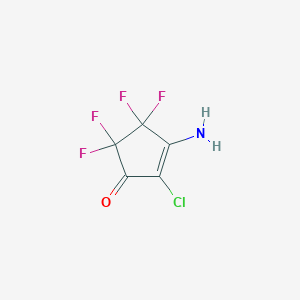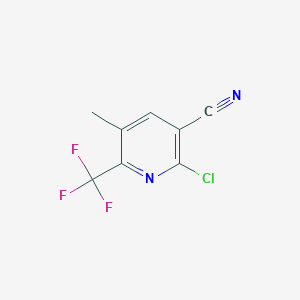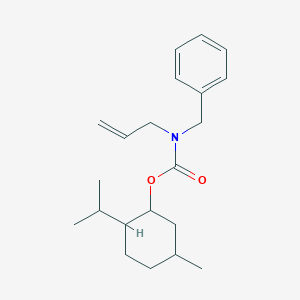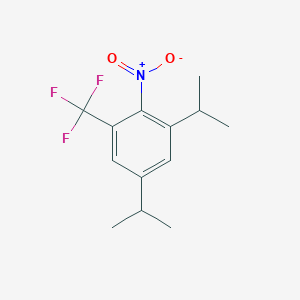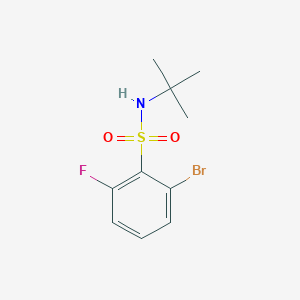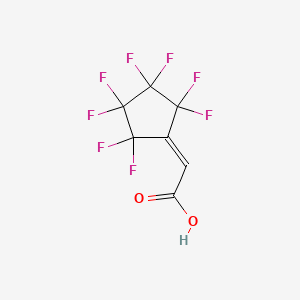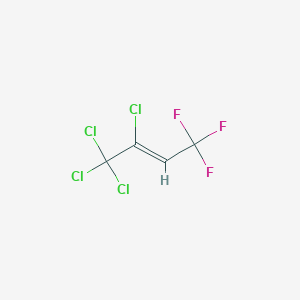
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene (TCTF) is a chemical compound that has been studied extensively in the past few decades. It is a halogenated hydrocarbon with a unique structure and properties, making it of interest to researchers in a variety of fields. TCTF has been used in a range of applications, including the synthesis of other compounds, in chemical reactions, and in scientific research.
科学的研究の応用
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the scientific research field. It has been used as a reagent in the synthesis of other compounds, such as 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol, and has been used as a catalyst in various chemical reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been used in the study of the structure and properties of organic compounds, as well as in the study of the effects of halogenated hydrocarbons on the environment.
作用機序
The mechanism of action of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is not fully understood. However, it is known that 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong Lewis acid, meaning it can accept electron pairs from other molecules. This property allows it to act as a catalyst in certain chemical reactions, and it can also be used to synthesize other compounds. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent solvent, allowing it to dissolve many organic compounds.
Biochemical and Physiological Effects
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been studied extensively in the field of biochemistry and physiology. It has been found to have a number of effects on living organisms, including the inhibition of certain enzymes, the inhibition of cell growth, and the stimulation of certain metabolic pathways. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce the toxicity of certain drugs.
実験室実験の利点と制限
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is an excellent reagent for laboratory experiments due to its low cost, availability, and ease of use. Additionally, it is non-toxic and does not produce hazardous byproducts. However, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a strong acid, and it can react with other compounds in the laboratory, leading to unwanted side reactions. Additionally, 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is a volatile compound, and it can vaporize at room temperature.
将来の方向性
The potential future directions for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene research are numerous. One area of research is the development of new and improved synthesis methods for 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene, as well as the exploration of new applications for the compound. Additionally, further research into the biochemical and physiological effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new treatments for various diseases and disorders. Additionally, research into the environmental effects of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to improved methods of pollution control. Finally, further research into the structure and properties of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene could lead to new and improved compounds with unique properties.
合成法
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene is synthesized by combining 1,1,1,2-tetrachloro-4,4,4-trifluorobutane with a base, such as sodium hydroxide, in a solvent. The reaction is typically conducted at room temperature and pressure, and the resulting product is a mixture of 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene and 1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ol. The mixture can be separated by fractional distillation, and the 1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene can be further purified by recrystallization.
特性
IUPAC Name |
(Z)-1,1,1,2-tetrachloro-4,4,4-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl4F3/c5-2(4(6,7)8)1-3(9,10)11/h1H/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZHQLFRVCYPU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrachloro-4,4,4-trifluorobut-2-ene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
